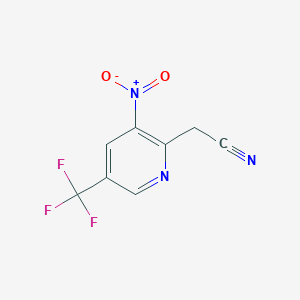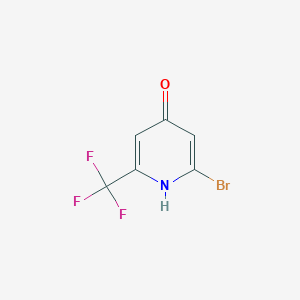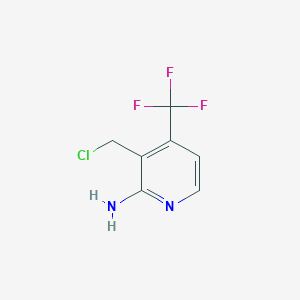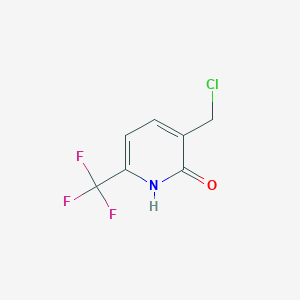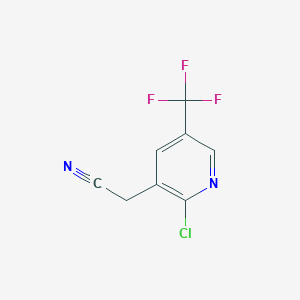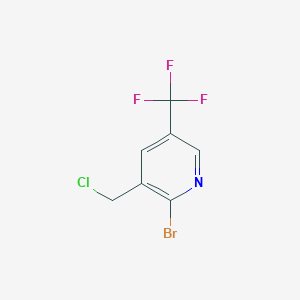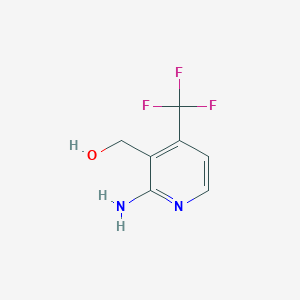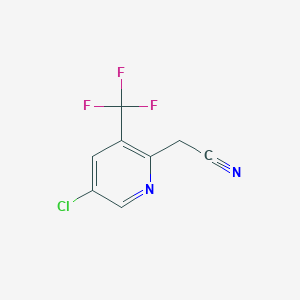
5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves chlorination reactions. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which subsequently leads to the desired product .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile consists of a pyridine ring with a chlorine atom at position 3 and a trifluoromethyl group at position 5. The acetonitrile functional group is attached to the pyridine ring .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile serves as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. Its reactivity with 1,2- and 1,3-bisnucleophiles enables the creation of various derivatives (Channapur et al., 2019).
Catalytic Applications
In the presence of iron(II) complexes, it mediates chemo- and regioselective alkyne coupling reactions, leading to the formation of η6-coordinated arene and pyridine complexes. This highlights its role in facilitating complex organometallic reactions (Ferré et al., 2002).
Ligand Studies
It has been studied as a ligand in coordination chemistry. The reactions of ruthenium tris(acetonitrile) cationic complex with pyridine derivatives, including 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile, have been explored to understand bonding modes in heteroaromatic nitrogen ligand structures (Fish et al., 1991).
Solubility Studies
Its solubility in various organic solvents has been measured, providing insights into its interactions with different solvents. This data is crucial for understanding its behavior in various chemical environments (Wang et al., 2018).
Pharmaceutical Intermediates
It is employed as an intermediate in the pharmaceutical industry. The study on the synthesis and application of this compound in pharmaceuticals, particularly in herbicides, highlights its industrial relevance (Zheng-xiong, 2004).
Coordination Chemistry
The compound is used in the formation of complex coordination architectures, as seen in the study of three-dimensional silver(I) coordination architectures with pyridine derivatives. The conditions of preparation significantly influence the structural outcomes of these complexes (Xie et al., 2009).
Eigenschaften
IUPAC Name |
2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-3-6(8(10,11)12)7(1-2-13)14-4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTDZNFNZMQCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



